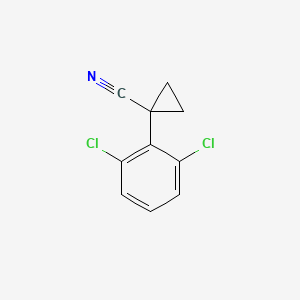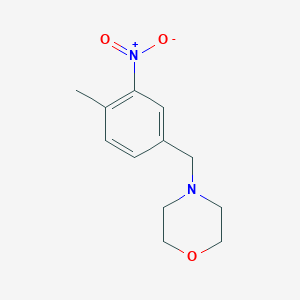
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a trifluoromethyl group and a carbonyl chloride group attached to a pyrazole ring
Méthodes De Préparation
The synthesis of 1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The reaction is usually performed at low temperatures to control the rate of reaction and to ensure the formation of the desired product.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and to increase the yield of the product. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrazole ring can undergo oxidation reactions to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide.
Common reagents and conditions used in these reactions include anhydrous solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the nature of the nucleophile or reducing/oxidizing agent used.
Applications De Recherche Scientifique
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for the synthesis of bioactive molecules.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins and enzymes.
Comparaison Avec Des Composés Similaires
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride can be compared with other similar compounds such as:
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, which affects its reactivity and applications.
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-methyl ester: This compound has a methyl ester group, which makes it less reactive compared to the carbonyl chloride derivative.
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-amine: This compound has an amine group, which can participate in different types of chemical reactions compared to the carbonyl chloride derivative.
The uniqueness of this compound lies in its high reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in various chemical syntheses.
Propriétés
Formule moléculaire |
C8H8ClF3N2O |
|---|---|
Poids moléculaire |
240.61 g/mol |
Nom IUPAC |
2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H8ClF3N2O/c1-4(2)14-5(7(9)15)3-6(13-14)8(10,11)12/h3-4H,1-2H3 |
Clé InChI |
CCHBZOCCLBFJLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC(=N1)C(F)(F)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B11723452.png)







